molecular formula C11H14N6 B8111465 N-((5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyridin-3-amine

N-((5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyridin-3-amine

Cat. No.: B8111465
M. Wt: 230.27 g/mol
InChI Key: PVIPYDZMIKWBFL-UHFFFAOYSA-N
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Description

N-((5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyridin-3-amine is a compound that belongs to the class of heterocyclic compounds. It features a triazolopyrazine core, which is a privileged structure in medicinal chemistry due to its potential biological activities

Preparation Methods

The synthesis of N-((5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyridin-3-amine typically involves the following steps :

    Starting Materials: The synthesis begins with commercially available and inexpensive reagents.

    Reaction Conditions: The process involves the condensation of a triazole derivative with a piperazine derivative under controlled conditions.

    Industrial Production: For large-scale production, the methods are optimized to ensure high yield and purity. This involves the use of efficient catalysts and solvents to facilitate the reaction.

Chemical Reactions Analysis

N-((5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyridin-3-amine undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Scientific Research Applications

N-((5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyridin-3-amine has several scientific research applications :

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industry: It serves as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyridin-3-amine involves its interaction with specific molecular targets . The compound is known to modulate receptor functions and can act as an antagonist or agonist depending on the target. The pathways involved include binding to active sites on enzymes or receptors, leading to altered biological responses.

Comparison with Similar Compounds

N-((5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyridin-3-amine can be compared with other similar compounds such as :

    Sitagliptin: A triazolopyrazine derivative used as an antidiabetic drug.

    Triazolopyrazine Derivatives: Various derivatives with different substituents that exhibit unique biological activities.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c1-2-9(6-12-3-1)14-8-11-16-15-10-7-13-4-5-17(10)11/h1-3,6,13-14H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIPYDZMIKWBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC3=CN=CC=C3)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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